![molecular formula C6H4Cl2N4S B580236 4,6-二氯-3-(甲硫基)-1H-吡唑并[3,4-D]嘧啶 CAS No. 1037479-36-9](/img/structure/B580236.png)

4,6-二氯-3-(甲硫基)-1H-吡唑并[3,4-D]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

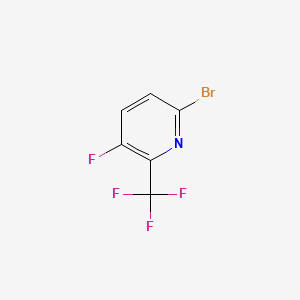

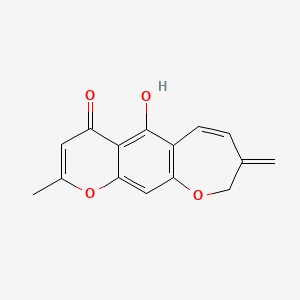

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . A method for the synthesis of 4,6-dichloro-2-methylthio-5-nitro pyrimidine has been described in a patent .Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine can be viewed using Java or Javascript .Chemical Reactions Analysis

4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes . Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .科学研究应用

除草应用

4,6-二氯-3-(甲硫基)-1H-吡唑并[3,4-D]嘧啶 衍生物已被合成并评估其除草活性。例如,该类化合物中的某些化合物在特定浓度下显示出对油菜和雀稗等植物的有希望的除草活性 (Luo, Zhao, Zheng & Wang, 2017)。

合成和结构研究

4,6-二氯-3-(甲硫基)-1H-吡唑并[3,4-D]嘧啶 及其衍生物的化学结构和合成过程一直是广泛研究的课题。研究提供了关于它们的合成途径、结构表征以及作为进一步化学修饰中间体的潜力的详细见解。这些化合物已被确定为在创造具有有价值药理特性的物质中的关键中间体 (Ogurtsov & Rakitin, 2021)。

药理潜力

4,6-二氯-3-(甲硫基)-1H-吡唑并[3,4-D]嘧啶 衍生物显示出广泛的生物学和药理特性。它们以其作为抗癌、抗真菌、抗菌、抗病毒和抗炎药剂的潜力而闻名。一些化合物已经表现出对致病细菌的显著抑制性质,使它们成为抗菌剂的潜在候选者 (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi & Samzadeh‐Kermani, 2017)。

晶体学和分子结构分析

研究还深入探讨了 4,6-二氯-3-(甲硫基)-1H-吡唑并[3,4-D]嘧啶 衍生物的晶体学分析和分子结构。研究探讨了它们的分子间和分子内相互作用,这对于理解它们的化学行为和在各个领域中的潜在应用至关重要 (Maulik, Avasthi, Sarkhel, Chandra, Rawat, Logsdon & Jacobson, 2000)。

作用机制

Target of Action

Pyrimidine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, intercalation into dna, or disruption of normal cellular processes .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, including nucleic acid synthesis, signal transduction, and cellular metabolism .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and lipophilicity, can influence its pharmacokinetic behavior .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects .

Action Environment

The action of 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s solubility and bioavailability .

未来方向

Pyrimidines are reported to exhibit a range of pharmacological effects and are used in the medical and pharmaceutical fields . The development of new pyrimidines as anti-inflammatory agents is suggested . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

属性

IUPAC Name |

4,6-dichloro-3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4S/c1-13-5-2-3(7)9-6(8)10-4(2)11-12-5/h1H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUMETGAACPORE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC2=C1C(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671945 |

Source

|

| Record name | 4,6-Dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037479-36-9 |

Source

|

| Record name | 4,6-Dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)

![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)